4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
Description
Historical Context of Piperidine Chemistry
The foundational understanding of piperidine chemistry traces its origins to the mid-nineteenth century, when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850. Anderson's pioneering work, conducted through the pyrolysis of coal and destruction of bone oil, led to the discovery of several nitrogen-containing heterocycles, including butylamine, collidine, lutidine, picoline, and pyridine. The compound was subsequently named and characterized independently by French chemist Auguste Cahours in 1852, who obtained piperidine through the reaction of piperine with nitric acid. This early work established the fundamental chemical properties of the six-membered saturated nitrogen heterocycle that would become central to pharmaceutical chemistry.
The structural elucidation of piperidine presented significant challenges to nineteenth-century chemists, as organic structural theory was still in its infancy. The molecular formula (CH₂)₅NH initially led to speculation that piperidine contained two alkyl groups, one potentially unsaturated, such as ethyl and allyl or methyl and crotonyl. This misconception persisted until the 1870s, when advances in understanding of cyclic structures began to emerge. August Hofmann's development of exhaustive methylation procedures provided crucial analytical tools, though the correct interpretation of results remained elusive until Albert Ladenburg's insights in 1883. Ladenburg's work conclusively demonstrated the cyclic nature of piperidine through successful reduction of pyridine to piperidine using sodium in ethanol, establishing the structural relationship between these nitrogen heterocycles.
The industrial production of piperidine evolved significantly throughout the twentieth century, with modern methods primarily employing hydrogenation of pyridine over molybdenum disulfide catalysts. This synthetic approach follows the reaction pathway: C₅H₅N + 3H₂ → C₅H₁₀NH, providing efficient access to the base heterocycle for subsequent derivatization. The development of reliable synthetic methodologies enabled the systematic exploration of piperidine derivatives, laying the groundwork for the sophisticated substituted compounds encountered in contemporary research.
Significance of Nitrophenoxy-Substituted Piperidines
Nitrophenoxy-substituted piperidines represent a specialized class of compounds that combine the pharmacologically relevant piperidine scaffold with electron-withdrawing nitro groups and ether linkages through phenoxy moieties. These structural modifications significantly alter the electronic and steric properties of the parent piperidine, creating molecules with distinct reactivity profiles and potential biological activities. The incorporation of nitrophenoxy groups introduces multiple functional handles for further chemical manipulation, while simultaneously modulating the basicity and lipophilicity characteristics of the piperidine nitrogen.
Research into nitrophenoxy-substituted piperidines has revealed their utility across diverse applications in pharmaceutical development, where they serve as important intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The electron-withdrawing nature of the nitro group, combined with the ether linkage to the phenyl ring, creates unique electronic environments that can enhance drug efficacy and specificity through precise molecular recognition events. Additionally, these compounds have found applications in pesticide formulation, providing effective pest control solutions while potentially offering improved environmental profiles compared to traditional chemical agents.
The biochemical research applications of nitrophenoxy-substituted piperidines extend to studies of receptor binding and enzyme inhibition, where the precise spatial arrangement of functional groups enables investigation of complex biological processes. The structural diversity achievable through variations in substitution patterns on both the piperidine ring and the nitrophenoxy moiety provides researchers with a rich chemical space for structure-activity relationship studies. Material science applications have also emerged, where these compounds contribute to the development of advanced materials such as polymers and coatings with enhanced durability and resistance to degradation.
Classification and Nomenclature
The systematic nomenclature of 4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The compound's molecular formula C₁₃H₁₉ClN₂O₃ reflects the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight of 286.76 daltons positions this compound within the range typical for small molecule pharmaceuticals and research chemicals.
The structural classification of this compound places it within the broader category of piperidine alkaloids, which are naturally occurring chemical compounds derived from the piperidine scaffold. However, as a synthetic derivative, it represents an expansion beyond the traditional natural product space into designed molecular architectures. The compound incorporates several key structural motifs that define its chemical behavior: the saturated six-membered nitrogen heterocycle provides basic character and conformational flexibility, the methylenoxy linker offers rotational freedom and spacing between the ring systems, and the substituted nitrophenyl group contributes electron-withdrawing character and potential for aromatic interactions.
The Chemical Abstracts Service registry number 1220029-45-7 provides unique identification within chemical databases, while the Molecular Design Limited number MFCD13561167 facilitates tracking in computational chemistry applications. The compound's classification as a protein degrader building block reflects its potential utility in targeted protein degradation strategies, a rapidly advancing area of chemical biology and drug discovery. This classification highlights the compound's role as a synthetic intermediate or chemical probe rather than a final pharmaceutical product.
Current Research Landscape
Contemporary research involving nitrophenoxy-substituted piperidines reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated molecular designs and applications. Recent synthetic methodologies have expanded the accessible chemical space for piperidine derivatives through innovative cyclization strategies, multicomponent reactions, and metal-catalyzed transformations. These advances have enabled the preparation of complex piperidine derivatives with precise substitution patterns and stereochemical control, facilitating detailed structure-activity relationship studies.
The pharmaceutical research landscape has witnessed growing interest in piperidine-based scaffolds, with over seventy commercialized drugs incorporating piperidine structural motifs, including multiple blockbuster pharmaceuticals. Recent discoveries have identified piperidine derivatives as small molecule inhibitors targeting specific biological pathways, such as proprotein convertase subtilisin/kexin type 9 mRNA translation inhibitors. These developments demonstrate the continued relevance of piperidine chemistry in addressing contemporary therapeutic challenges and highlight the potential for nitrophenoxy-substituted derivatives to contribute to future drug discovery efforts.
Analytical chemistry applications have expanded to include nitrophenoxy-substituted piperidines as chemical tools for detecting and quantifying specific substances, improving accuracy and reliability in laboratory analyses. The unique electronic properties imparted by the nitrophenoxy substitution pattern enable these compounds to serve as selective reagents or probes in complex analytical protocols. Additionally, computational chemistry approaches have become increasingly important in predicting the properties and behavior of these compounds, with molecular dynamics simulations providing insights into binding modes and interaction patterns with target proteins.
Properties
IUPAC Name |
4-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-2-3-13(12(8-10)15(16)17)18-9-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDDUNMWUHNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Alkylation
The core structure is synthesized via nucleophilic substitution between 4-methyl-2-nitrophenol and a piperidine-derived alkylating agent. Key steps include:
- Base : N-ethyl-N,N-diisopropylamine (DIPEA) or K₂CO₃
- Solvent : 1-methyl-2-pyrrolidinone (NMP) or DMF
- Temperature : 120–150°C for 12–24 hours.
- Dissolve 4-methyl-2-nitrophenol (1.0 equiv) and 4-(chloromethyl)piperidine hydrochloride (1.2 equiv) in NMP.
- Add DIPEA (3.0 equiv) and heat at 140°C for 18 hours.
- Quench with ice water, extract with ethyl acetate, and concentrate.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).
Yield : 65–78% (crude), depending on substitution efficiency.
Reductive Amination Pathway
An alternative route employs reductive amination to construct the piperidine-phenoxy linkage:
Steps :
- Condense 4-methyl-2-nitrobenzaldehyde with piperidin-4-ylmethanol using NaBH₃CN as a reducing agent.
- Perform HCl-mediated salt formation in ethanol.
| Parameter | Value |
|---|---|
| Reducing agent | NaBH₃CN (1.5 equiv) |
| Solvent | MeOH/THF (4:1) |
| Temperature | 0–5°C (2 h), then room temp (12 h) |
| Final yield | 72% |
This method minimizes byproducts and improves stereochemical control.
Catalytic Hydrogenation for Nitro Group Reduction
Post-alkylation, the nitro group can be selectively reduced to an amine under catalytic hydrogenation:
| Catalyst Loading | Temperature | Conversion Rate |
|---|---|---|
| 5 wt% Pd/C | 25°C | 89% |
| 10 wt% Pd/C | 50°C | 98% |
Excessive catalyst loading (>15 wt%) may lead to over-reduction.
Crystallization and Purification
Final purification is achieved via recrystallization:
- Ethyl acetate/petroleum ether (1:3)
- Ethanol/water (4:1)
| Method | Purity (HPLC) | Recovery Rate |
|---|---|---|
| Ethanol/water | 99.2% | 85% |
| Ethyl acetate | 98.5% | 92% |
Ethanol/water systems yield higher purity but lower recovery due to solubility limitations.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
- Reduced reaction time (4–6 hours vs. 12–24 hours batchwise).
- 20% higher yield due to precise temperature control.
Case study :
A pilot plant achieved 82% yield at 50 kg scale using:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 78 | 98.5 | High |
| Reductive amination | 72 | 99.2 | Moderate |
| Flow hydrogenation | 85 | 99.0 | Industrial |
Nucleophilic substitution remains the most scalable route, while reductive amination offers superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxy Moieties
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1286264-66-1)
- Structure: Differs by a fluoro substituent at position 2 and nitro at position 4 on the phenoxy ring.
- Molecular Weight : 290.72 g/mol (vs. ~316.74 g/mol for the target compound, estimated based on its formula).
- Properties : The electron-withdrawing nitro and fluoro groups reduce electron density on the aromatic ring, increasing electrophilicity. This may enhance interactions with biological targets, such as enzymes or receptors, compared to the target compound’s methyl-nitro combination .
4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-84-7)
- Structure : Features a chloro group at position 2 and ethyl at position 3.
- Molecular Weight : 290.2 g/mol.
- Properties: The chloro group’s moderate electronegativity and ethyl’s steric bulk may reduce solubility compared to the target compound’s nitro-methyl combination.
Methyl (2S,4S)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 1354488-28-0)
- Structure: Shares the 4-methyl-2-nitrophenoxy group but uses a pyrrolidine ring instead of piperidine.
- Molecular Weight : 316.74 g/mol.
- Properties: The pyrrolidine ring’s smaller size (5-membered vs. The ester group introduces additional polarity, affecting solubility .
Piperidine vs. Other Heterocycles
- Piperidine Derivatives: Piperidine’s 6-membered ring offers greater conformational flexibility than pyrrolidine, enabling diverse binding modes in drug-receptor interactions. Example: 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0) has a diphenylmethoxy group, which drastically increases hydrophobicity (logP ~4.5 estimated) compared to the target compound’s nitro-methylphenoxy group .
Physicochemical and Toxicological Profiles
| Compound | Molecular Weight (g/mol) | Key Substituents | Hazard Classification |
|---|---|---|---|
| Target Compound* | ~316.74 | 4-Methyl-2-nitrophenoxy | Likely Irritant |
| 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl | 290.72 | 2-Fluoro, 4-nitro | Data not available |
| 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine HCl | 290.23 | 4-Chloro, 3,5-dimethyl | Irritant |
| 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine HCl | 253.79 | Sulfonyl, cyclopropylmethyl | Irritant |
*Note: Toxicity data for the target compound is inferred from structurally related irritants (e.g., nitro- or chloro-substituted piperidines) .
Biological Activity
4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methyl-2-nitrophenoxy group. This structural configuration is critical for its biological activity, as modifications to the piperidine or phenoxy groups can significantly influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific signaling pathways, which can lead to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or bacterial resistance.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antibacterial and antifungal properties. The following table summarizes some key findings regarding its biological effects:
Case Studies
-
Antibacterial Activity :
A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The compound demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -
Antifungal Activity :
In another investigation, the antifungal properties were assessed against Candida albicans. The results indicated that the compound could inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies. -
Anti-inflammatory Effects :
Research conducted on inflammatory models showed that the compound reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications to the piperidine ring and substituents can enhance biological activity. For instance:
- Substituents such as nitro or methyl groups on the phenyl ring have been shown to increase antibacterial potency.
- Variations in the piperidine structure can affect receptor binding affinity and selectivity.
Q & A
Q. What are the recommended synthesis methods for 4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution reactions, where a piperidine derivative reacts with a nitro-substituted aryl halide or sulfonate ester. For example, analogous piperidine derivatives are synthesized using 4-methyl-2-nitrophenol activated with sulfonyl chlorides or halogenating agents under basic conditions (e.g., triethylamine) . Purification involves recrystallization from solvents like ethanol or methanol, or column chromatography using silica gel and polar/non-polar solvent mixtures. Purity optimization requires strict control of reaction stoichiometry, temperature (often 0–25°C), and inert atmospheres to prevent side reactions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols, as acute toxicity data suggest respiratory irritation risks .
- Storage: Store in a dry, cool (2–8°C), dark environment to prevent degradation and avoid contact with strong oxidizers .
- Spill management: Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to minimize aerosol formation .
Q. How should researchers characterize the compound’s physicochemical properties?
Standard characterization methods include:
- Spectroscopy: NMR (¹H/¹³C) to confirm substituent positions and purity; FT-IR for functional group analysis (e.g., nitro group at ~1520 cm⁻¹) .
- Chromatography: HPLC or GC-MS to assess purity (>98%) and detect trace impurities .
- Thermal analysis: Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
- Solubility testing: Systematic evaluation in solvents (e.g., water, DMSO, ethanol) to guide formulation studies .
Advanced Research Questions
Q. How can computational methods aid in optimizing reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search methods use computational models to narrow down optimal temperatures, reagent ratios, and solvent polarities, reducing trial-and-error experimentation . Molecular dynamics simulations further assess steric effects of the 4-methyl-2-nitrophenoxy group on reaction kinetics .
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Contradictions in bioactivity data (e.g., cytotoxic vs. non-toxic effects) may arise from variations in substituent positioning or assay conditions. Researchers should:
- Conduct comparative structure-activity relationship (SAR) studies using analogs with controlled modifications (e.g., nitro vs. methoxy groups) .
- Validate results across multiple cell lines or in vivo models to account for biological variability.
- Perform meta-analyses of published data to identify confounding factors (e.g., solvent effects in viability assays) .
Q. How can the electronic effects of the nitro group influence reactivity in downstream functionalization reactions?
The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Researchers can:
- Use Hammett constants to quantify substituent effects on reaction rates .
- Probe electronic effects via UV-Vis spectroscopy (charge-transfer transitions) or cyclic voltammetry (redox potentials) .
- Design experiments to reduce nitro to amine groups under controlled conditions (e.g., catalytic hydrogenation) and compare reactivity profiles .
Q. What experimental approaches are recommended for scaling up synthesis while maintaining yield and purity?
Scale-up requires:
- Reactor design: Use continuous-flow systems to enhance heat/mass transfer and minimize side reactions .
- Process control: Implement real-time monitoring (e.g., in-line FT-IR) to adjust parameters dynamically .
- Workup optimization: Replace column chromatography with recrystallization or membrane filtration for cost-effective purification .
Methodological Notes
- Data validation: Cross-reference experimental results with computational predictions (e.g., NIST Chemistry WebBook for spectral data) .
- Safety protocols: Adhere to GHS classification guidelines and institutional biosafety committees for hazard mitigation .
- Ethical compliance: Ensure proper disposal of nitro-containing waste under local environmental regulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
